REACTION_CXSMILES
|
[CH:1](=[O:10])[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[OH:11][CH2:12][C:13]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:14].[OH-:21].[Na+].OO.Cl>CO>[OH:11][C:12]1[C:13](=[O:14])[C:15]2[C:20](=[CH:19][CH:18]=[CH:17][CH:16]=2)[O:7][C:6]=1[C:5]1[CH:8]=[CH:9][C:2]([C:1]2[O:10][C:16]3[C:15]([C:13](=[O:14])[C:12]=2[OH:21])=[CH:20][CH:19]=[CH:18][CH:17]=3)=[CH:3][CH:4]=1 |f:2.3|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.98 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C=O)C=C1)=O
|
Name
|
|
Quantity
|
2.04 g
|
Type
|
reactant
|
Smiles
|
OCC(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
12.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at room temperature (˜25° C.) for 24 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a three necked round bottomed flask, equipped
|
Type
|
TEMPERATURE
|
Details
|
with reflux condenser, calcium chloride guard tube and nitrogen inlet and magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled below 15° C.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 6-8 hrs at room temperature
|
Duration
|
7 (± 1) h
|
Type
|
TEMPERATURE
|
Details
|
After this the reaction mixture was cooled to 10° C.
|
Type
|
CUSTOM
|
Details
|
the solid product that precipitated
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
The solid was washed with water till the filtrate
|
Type
|
CUSTOM
|
Details
|
The solid product was dried in oven at 70° C.
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
OC1=C(OC2=CC=CC=C2C1=O)C1=CC=C(C=C1)C=1OC2=CC=CC=C2C(C1O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |